molecular formula C10H7NO4 B2673733 4-(5-Hydroxyisoxazol-3-yl)benzoic acid CAS No. 2091988-18-8

4-(5-Hydroxyisoxazol-3-yl)benzoic acid

Cat. No.: B2673733
CAS No.: 2091988-18-8
M. Wt: 205.169
InChI Key: NOXDENOBLWNTCL-UHFFFAOYSA-N
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Description

4-(5-Hydroxyisoxazol-3-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted at the para position with a 5-hydroxyisoxazole ring. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, and their derivatives are widely explored in medicinal chemistry due to their bioactivity .

Properties

IUPAC Name

4-(5-oxo-2H-1,2-oxazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9-5-8(11-15-9)6-1-3-7(4-2-6)10(13)14/h1-5,11H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXDENOBLWNTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284833
Record name 4-(5-Hydroxy-3-isoxazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178168-22-4
Record name 4-(5-Hydroxy-3-isoxazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-(5-Hydroxyisoxazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-(5-Hydroxyisoxazol-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxyisoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxyisoxazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues in the Isoxazolyl Benzoic Acid Family

a. 4-Hydroxybenzoic Acid (CAS 99-96-7)

  • Structure : Lacks the isoxazole ring; features a hydroxyl group directly attached to the benzene ring.
  • Key Differences : The absence of the isoxazole moiety reduces steric hindrance and electronic complexity. This simplicity makes 4-hydroxybenzoic acid a common precursor in preservatives and polymer synthesis, whereas the isoxazole derivative may exhibit enhanced bioactivity .

b. β-(5-Methyl-3-isoxazolylamido)-benzoic Acid (Compound 3)

  • Structure : Contains a methyl-substituted isoxazole linked via an amide bond to benzoic acid.
  • Key Differences : The amide linkage introduces conformational rigidity compared to the direct C–C bond in the target compound. Methyl substitution on the isoxazole may increase lipophilicity, affecting membrane permeability in pharmaceutical contexts .

c. Benzoic acid, 4-[5-[(phenylthio)methyl]-3-isoxazolyl] (CAS 835594-20-2)

  • Structure : Features a phenylthio-methyl group on the isoxazole ring.
  • This compound’s molecular weight (311.35 g/mol) is higher than the hydroxy-substituted target, impacting pharmacokinetic properties .
Azo and Benzothiazolyl Derivatives

a. 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo Benzoic Acid

  • Structure : Integrates a benzothiazole azo group with benzoic acid.
  • Key Differences : The azo linkage (–N=N–) confers chromophoric properties, making these compounds suitable as dyes or sensors. In contrast, the hydroxyisoxazole group in the target compound may prioritize hydrogen bonding over conjugation .

b. 4-Substituted Benzylidene-3-methylisoxazol-5(4H)-ones

  • Structure : Contains a benzylidene group fused to a methylisoxazolone ring.
  • Key Differences : The α,β-unsaturated ketone system in the isoxazolone ring enables Michael addition reactions, a feature absent in the target compound. These derivatives show antioxidant activity, suggesting that the hydroxyisoxazole variant could also exhibit redox-modulating properties .

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